2-[2-(5,7-dichloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-[2-(5,7-dichloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a benzoxazole moiety linked to an isoindole dione structure
Mechanism of Action
Target of Action
Benzoxazole derivatives, which the compound “2-[2-(5,7-dichloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione” is a part of, have been found to exhibit a wide spectrum of pharmacological activities . They have been used in the treatment of various diseases and conditions, including bacterial and fungal infections, cancer, inflammation, and neurological disorders .
Mode of Action
Benzoxazole derivatives often work by interacting with various enzymes and receptors in the body, inhibiting their activity or modulating their function .
Biochemical Pathways
Without specific information on the compound, it’s difficult to say which biochemical pathways “this compound” might affect. Benzoxazole derivatives have been found to interact with a variety of biochemical pathways, depending on their specific structure and the conditions of their use .
Pharmacokinetics
These properties can vary widely among different compounds and can be influenced by factors such as the compound’s chemical structure, the route of administration, and the patient’s physiological condition .
Result of Action
Benzoxazole derivatives have been found to have a variety of effects at the molecular and cellular level, including antimicrobial, antifungal, and anticancer activities .
Biochemical Analysis
Biochemical Properties
2-[2-(5,7-dichloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the primary interactions is with glucosamine-6-phosphate synthase (GlcN-6-P synthase), an enzyme involved in the biosynthesis of amino sugars . The compound inhibits the activity of GlcN-6-P synthase, thereby affecting the production of UDP-N-acetylglucosamine, a key intermediate in the synthesis of glycoproteins and glycolipids . Additionally, it has been shown to interact with bacterial proteins, inhibiting their growth and proliferation .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, particularly human colorectal carcinoma (HCT116) cells, the compound exhibits significant anticancer activity by inducing apoptosis and inhibiting cell proliferation . It also affects cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation . Furthermore, the compound influences gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of GlcN-6-P synthase, inhibiting its enzymatic activity and disrupting the biosynthesis of amino sugars . Additionally, the compound interacts with DNA, causing DNA damage and triggering the activation of DNA repair pathways . This leads to cell cycle arrest and apoptosis in cancer cells. The compound also modulates the activity of various kinases and phosphatases, affecting cell signaling and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity . Long-term studies have shown that the compound can induce sustained changes in cellular function, including alterations in gene expression and metabolic activity . These effects are more pronounced in in vitro studies, where the compound is directly applied to cultured cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and significant therapeutic effects, particularly in cancer models . At higher doses, the compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, beyond which no additional therapeutic benefits are observed .
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes phase I and phase II metabolic reactions, primarily in the liver . The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body . The compound’s metabolism can affect its pharmacokinetics and overall therapeutic efficacy .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and distribution . Once inside the cells, the compound can bind to various intracellular proteins, affecting its localization and accumulation . The distribution of the compound within tissues is influenced by its physicochemical properties, such as lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus of cells . In the cytoplasm, it interacts with various enzymes and proteins, modulating their activity and function . In the nucleus, the compound can bind to DNA and transcription factors, affecting gene expression and cell cycle regulation . The subcellular localization of the compound is influenced by specific targeting signals and post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(5,7-dichloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione typically involves multiple steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized by reacting 5,7-dichloro-2-aminophenol with a suitable carboxylic acid derivative under dehydrating conditions.
Alkylation: The benzoxazole intermediate is then alkylated with an appropriate ethylating agent to introduce the ethyl group.
Cyclization: The final step involves the cyclization of the alkylated benzoxazole with phthalic anhydride to form the isoindole dione structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-purity reagents to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole moiety.
Reduction: Reduction reactions can target the carbonyl groups in the isoindole dione structure.
Substitution: The dichloro groups on the benzoxazole ring are susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atoms.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydroxyl or amine groups replacing carbonyls.
Substitution: Substituted benzoxazole derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, derivatives of this compound have shown potential as antimicrobial and anticancer agents . The presence of the benzoxazole moiety is particularly significant due to its known biological activities.
Medicine
In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. Its ability to interact with various biological targets makes it a candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Comparison with Similar Compounds
Similar Compounds
5,7-dichloro-1,3-benzoxazole: Shares the benzoxazole core but lacks the isoindole dione structure.
Phthalimide derivatives: Contain the isoindole dione structure but lack the benzoxazole moiety.
Uniqueness
The uniqueness of 2-[2-(5,7-dichloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione lies in its combined structural features, which confer distinct chemical and biological properties not found in the individual components.
Properties
IUPAC Name |
2-[2-(5,7-dichloro-1,3-benzoxazol-2-yl)ethyl]isoindole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2N2O3/c18-9-7-12(19)15-13(8-9)20-14(24-15)5-6-21-16(22)10-3-1-2-4-11(10)17(21)23/h1-4,7-8H,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REHOBHVQSJDHFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=NC4=C(O3)C(=CC(=C4)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.